molecular formula C9H7NO3S B8008412 methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 852181-12-5

methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B8008412
CAS No.: 852181-12-5
M. Wt: 209.22 g/mol
InChI Key: PUHJYPWZKYNWFJ-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Vilsmeier-Haack reaction, where a formyl group is introduced to the thiophene ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the formylation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Methyl 2-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or interference with DNA replication. The thiophene and pyrrole rings contribute to the compound’s ability to participate in π-π stacking interactions, which can affect its binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate: Contains a furan ring instead of a thiophene ring.

    4H-thieno[3,2-b]pyrrole-5-carboxamides: Amide derivatives of the parent compound.

Uniqueness

Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester in its structure. This combination allows for diverse chemical reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHJYPWZKYNWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215333
Record name Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852181-12-5
Record name Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852181-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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